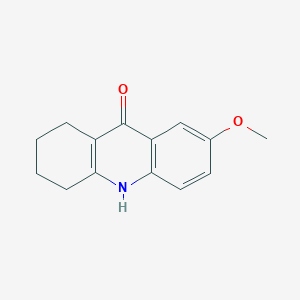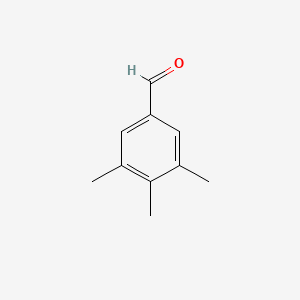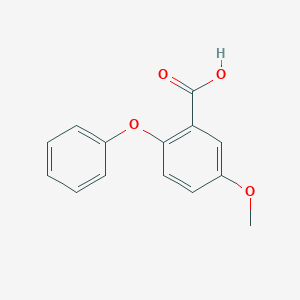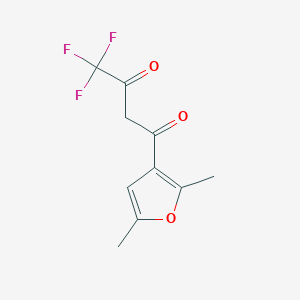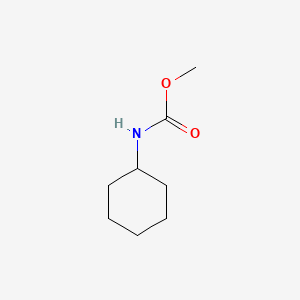
Methyl cyclohexylcarbamate
Descripción general
Descripción
Methyl cyclohexylcarbamate , also known by its chemical formula C8H15NO2 , is a solid compound. It appears as an off-white to white solid . This carbamate derivative has various applications, including its use as a pesticide and in other chemical processes.
Synthesis Analysis
The synthesis of Methyl cyclohexylcarbamate involves the reaction between cyclohexylamine and methyl chloroformate . The resulting product is the carbamate compound, which can be further purified and characterized .
Molecular Structure Analysis
The molecular structure of Methyl cyclohexylcarbamate consists of a cyclohexyl ring attached to a carbamate functional group. The carbamate moiety contains a nitrogen atom bonded to a carbonyl group (C=O). The methyl group (CH3) is also attached to the nitrogen atom .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
1. Pharmacological Activity and Chemical Stability
- Cyclohexylcarbamic acid aryl esters, which include compounds related to Methyl cyclohexylcarbamate, are known as fatty acid amide hydrolase (FAAH) inhibitors. Their pharmacological activity and chemical stability are closely related to the reactivity of their carbamate fragment. Electrophilicity of the carbamate influences chemical stability, and small electron-donor substituents increase overall hydrolytic stability without affecting FAAH inhibitory potency (Vacondio et al., 2009).
2. Analytical Chemistry
- Methyl cyclohexylcarbamate and related compounds are used in the analysis of pesticides in food samples. For example, a method was developed for the analysis of N-methylcarbamate pesticides in citrus fruits, where cyclohexane, related to Methyl cyclohexylcarbamate, was used for extraction (Goto et al., 2003).
3. Chromatography
- Cyclohexylcarbamates of cellulose and amylose have been used as chiral stationary phases (CSPs) for high-performance liquid chromatography and thin-layer chromatography. They show high resolving abilities for enantiomers, comparable to popular CSPs (Kubota et al., 2000).
4. Synthesis of Organic Compounds
- Methyl cyclohexylcarbamate is involved in the synthesis of various organic compounds. For example, a method for synthesizing O-methyl-N-alkylcarbamate from amines and dialkylcarbonate has been developed, which is significant for industrial synthesis (Dashkin et al., 2019).
5. Environmental Applications
- Compounds like Methyl cyclohexylcarbamate play a role in environmental applications such as bioremediation. For instance, the use of cyclodextrins, which can be chemically related, was studied for enhancing the bioremediation of soils contaminated with transformer oil (Molnár et al., 2005).
6. Agricultural Chemistry
- In agricultural applications, Methyl cyclohexylcarbamate derivatives like carbendazim have been used for the prevention and control of fungal diseases in plants. Nanoparticles carrying these compounds offer advantages like reduced toxicity and improved transfer to the site of action (Campos et al., 2015).
7. Material Science
- Methyl cyclohexylcarbamate derivatives have been used to modify the properties of materials, like in the case of polyimide membranes, where their modification led to significant changes in gas transport properties and plasticization resistance (Shao et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl N-cyclohexylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)9-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIPKGZDEMXJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206898 | |
| Record name | Carbamic acid, cyclohexyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl cyclohexylcarbamate | |
CAS RN |
5817-68-5 | |
| Record name | Carbamic acid, cyclohexyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC123057 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, cyclohexyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

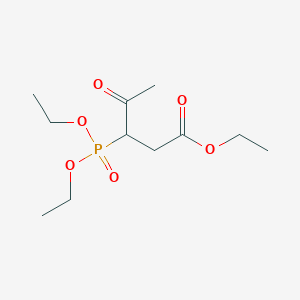
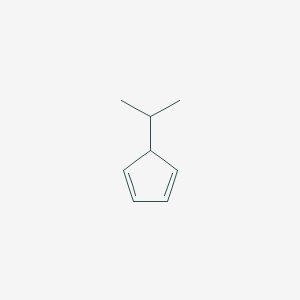
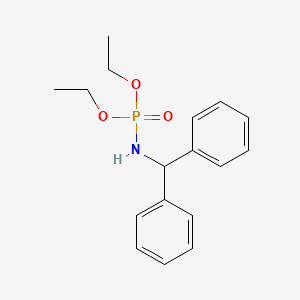
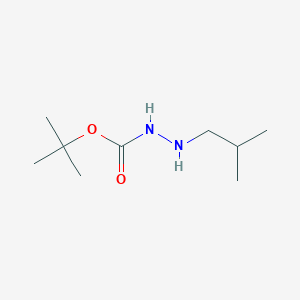
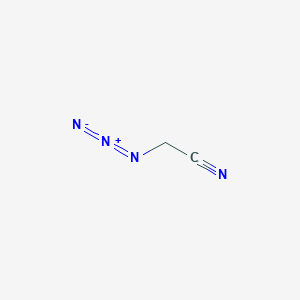
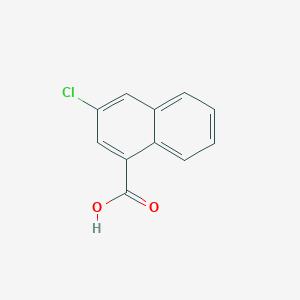
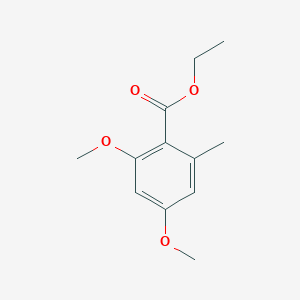
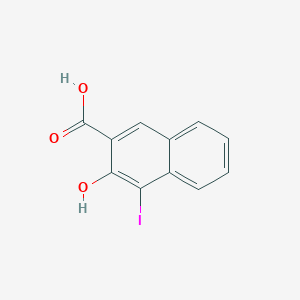
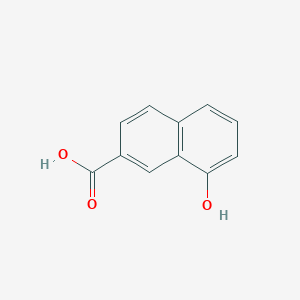
![6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3054033.png)
